3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
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Overview
Description
3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as DHCH, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological and therapeutic applications. DHCH has been the subject of numerous studies, and its unique chemical structure has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been the subject of numerous studies due to its potential pharmacological and therapeutic applications. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammatory processes, leading to a reduction in inflammation. This compound has also been shown to scavenge free radicals, reducing oxidative stress and damage to cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process. This compound has also been shown to scavenge free radicals, reducing oxidative stress and damage to cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has several advantages for use in lab experiments. The compound is stable, easy to synthesize, and has been shown to exhibit various biochemical and physiological effects. However, there are also limitations to its use. This compound has low solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, and its long-term effects are not fully understood.
Future Directions
There are several future directions for research on 3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of research is the development of more efficient synthesis methods to produce higher yields and purity. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects in vivo.
Synthesis Methods
The synthesis of 3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves the condensation of 2,4,6-cycloheptatrien-1-one with 2,3-dimethoxyphenylacetaldehyde in the presence of a base catalyst. The resulting product is then oxidized to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H16O5/c1-22-16-9-5-6-12(18(16)23-2)10-11-14(19)13-7-3-4-8-15(20)17(13)21/h3-11H,1-2H3,(H,20,21)/b11-10+ |
InChI Key |
SSQCKVWGIDUFSC-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origin of Product |
United States |
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